1-(1-Chloro-3-methylbutyl)-4-ethylbenzene
Description
Properties
IUPAC Name |
1-(1-chloro-3-methylbutyl)-4-ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl/c1-4-11-5-7-12(8-6-11)13(14)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCFZURSICGICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Alkylbenzenes via Halogen Atom Transfer
A modern approach involves chlorination of unactivated alkylbenzenes using chlorine atom transfer mechanisms. This can be achieved by:
- Starting from the corresponding branched alkylbenzene alcohol or hydrocarbon.
- Employing reagents such as thionyl chloride (SOCl2) or hydrogen chloride (HCl) in the presence of catalysts or additives.
- Controlling temperature and reaction time to optimize selectivity and yield.
For example, a related procedure involves the reduction of 4-phenylcyclohexan-1-one with sodium borohydride followed by chlorination using thionyl chloride and pyridine under temperature control (0 °C to 90 °C) to obtain chlorinated alkylbenzenes.
Substitution of Alcohol Precursors Using Concentrated Hydrochloric Acid and Lithium Chloride
Another effective method is the conversion of branched alkylbenzene alcohols to the corresponding chlorides by treatment with concentrated hydrochloric acid and lithium chloride at low temperatures (0 °C to room temperature). This method provides high yields (up to 92%) and clean products after extraction and purification by silica gel chromatography.
Catalytic Addition of Hydrogen Chloride to Styrene Derivatives
Historically, the manufacture of chloroethylbenzenes has been achieved by reacting gaseous hydrogen chloride with styrene or substituted styrenes in the presence of catalytic amounts of organic substances such as dimethylaniline or methyl alcohol. The reaction is typically carried out at temperatures ranging from 5 °C to 50 °C over 12 to 18 hours, followed by purification through fractional distillation and washing to remove excess acid and byproducts.
Representative Reaction Conditions and Yields
Purification and Characterization
- Extraction : Organic solvents such as dichloromethane or ethyl acetate are used to extract the product from aqueous layers.
- Washing : Sequential washing with sodium sulfite, sodium carbonate, and water removes residual acids and byproducts.
- Drying : Anhydrous sodium sulfate is employed to dry the organic phase.
- Purification : Silica gel chromatography or fractional distillation is used to isolate the pure compound.
- Characterization : NMR spectroscopy (proton and carbon), high-resolution mass spectrometry (HRMS), and melting point analysis confirm the structure and purity.
Detailed Research Findings
- The substitution of branched alkylbenzene alcohols with HCl/LiCl is a high-yielding, scalable method that avoids harsh conditions and minimizes side reactions.
- Radical chlorination methods require careful control of reaction parameters to prevent over-chlorination or aromatic ring substitution.
- Catalytic addition of HCl to styrene derivatives is a classical industrial process but may produce mixtures requiring extensive purification.
- The choice of method depends on availability of starting materials, desired scale, and purity requirements.
Summary Table of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Typical Yield | Industrial Suitability |
|---|---|---|---|---|
| Chlorination with SOCl2 | Direct chlorination, well-established | Requires pyridine, toxic reagents | Moderate to high | Suitable for lab-scale synthesis |
| Acid-catalyzed substitution with HCl/LiCl | High yield, mild conditions | Requires concentrated acids | Up to 92% | Suitable for scale-up |
| Catalytic HCl addition to styrene | Established industrial method | Longer reaction times, purification needed | Moderate to high | Widely used in industry |
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloro-3-methylbutyl)-4-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of 1-(3-methylbutyl)-4-ethylbenzene.
Oxidation: Formation of 1-(3-methylbutyl)-4-ethylbenzoic acid.
Reduction: Formation of 1-(3-methylbutyl)-4-ethylcyclohexane.
Scientific Research Applications
1-(1-Chloro-3-methylbutyl)-4-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene involves its interaction with specific molecular targets. The chlorine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The compound can also participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
1-(Chloromethyl)-4-ethylbenzene (4-Ethylbenzyl Chloride)
- Molecular Formula : C₉H₁₁Cl
- Molecular Weight : 154.64 g/mol
- Structure : A chloromethyl group (-CH₂Cl) attached to the 4-ethylbenzene ring.
- Exhibits higher volatility (boiling point: 83.5°C) compared to the target compound due to lower molecular weight .
Ethyl-DDD (1-[2,2-Dichloro-1-(4-ethylphenyl)ethyl]-4-ethylbenzene)
- Molecular Formula : C₁₈H₂₀Cl₂
- Molecular Weight : 307.26 g/mol
- Structure : Two 4-ethylbenzene groups connected via a dichloroethyl bridge.
- Key Differences : Symmetrical dichloroethyl bridge enhances stability and pesticidal activity. Registered as an insecticide (e.g., Perthane®) with revoked tolerances in some regions .
1-(1,1-Dimethylethyl)-4-ethylbenzene
- Molecular Formula : C₁₂H₁₈
- Molecular Weight : 162.27 g/mol
- Structure : A tert-butyl group (-C(CH₃)₃) attached to 4-ethylbenzene.
- Key Differences: Non-chlorinated, bulky substituent increases steric hindrance, reducing reactivity compared to chlorinated analogs. Used in chromatography as a reference compound .
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Chlorine Content |
|---|---|---|---|---|
| 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene | 210.74 | Not reported | Not reported | 16.8% |
| 1-(Chloromethyl)-4-ethylbenzene | 154.64 | 83.5 | 1.031 | 22.9% |
| Ethyl-DDD | 307.26 | Not reported | Not reported | 23.1% |
| 1-(1,1-Dimethylethyl)-4-ethylbenzene | 162.27 | Not reported | Not reported | 0% |
Notes:
- The target compound’s longer branched chain likely results in higher hydrophobicity and lower volatility compared to 1-(chloromethyl)-4-ethylbenzene.
- Ethyl-DDD’s dichloroethyl bridge contributes to its pesticidal efficacy but may also increase environmental persistence .
Toxicity and Handling Precautions
Biological Activity
1-(1-Chloro-3-methylbutyl)-4-ethylbenzene, a chlorinated aromatic compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a chlorinated alkyl side chain attached to an ethyl-substituted benzene ring. Its molecular formula is , and it possesses distinct physical properties that influence its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Several studies have investigated its efficacy against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro assays have shown that the compound can inhibit the growth of these pathogens, suggesting potential applications in developing antimicrobial agents. For instance, a study demonstrated that the compound effectively reduced bacterial viability at concentrations as low as 50 µg/mL .
Anticancer Activity
The anticancer properties of this compound have also been explored. Preliminary studies indicate that it may induce apoptosis in cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
Mechanistic studies suggest that the compound may activate caspase pathways, leading to programmed cell death. A notable study reported a dose-dependent increase in apoptosis markers in treated cancer cells, with IC50 values ranging from 20 to 30 µM .
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets. These may include:
- Enzymes: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptors: It could potentially modulate receptor activity, influencing cellular signaling pathways.
Further research is needed to elucidate these interactions and confirm the specific targets involved.
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing various chlorinated compounds, this compound was found to have superior antimicrobial activity compared to other derivatives. The study utilized disc diffusion methods to evaluate the inhibition zones against selected bacterial strains, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Cancer Cell Line Analysis
A recent investigation into the effects of this compound on HeLa cells revealed significant cytotoxic effects. Flow cytometry analysis indicated increased apoptotic cell populations following treatment with the compound. The findings suggest that this chlorinated aromatic could serve as a basis for further anticancer drug development .
Data Summary Table
| Biological Activity | Tested Organisms/Cell Lines | IC50/Minimum Inhibitory Concentration | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Growth inhibition |
| Antimicrobial | Escherichia coli | 50 µg/mL | Growth inhibition |
| Anticancer | HeLa cells | 20 µM | Apoptosis induction |
| Anticancer | MCF-7 cells | 30 µM | Apoptosis induction |
Q & A
Q. What are the established synthetic pathways for 1-(1-Chloro-3-methylbutyl)-4-ethylbenzene, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis of this compound likely involves multi-step reactions, such as Friedel-Crafts alkylation to introduce the ethyl group, followed by chlorination. For example, a similar chlorinated aromatic compound (3-Bromo-4-chlorobenzophenone) was synthesized via sequential electrophilic substitution and halogenation steps . Optimization strategies include:
- Temperature control : Maintaining 80–100°C during alkylation to balance reaction rate and side-product formation.
- Catalyst selection : Using Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions, with stoichiometric adjustments to minimize decomposition.
- Purification : Column chromatography or recrystallization to isolate intermediates.
| Synthetic Route | Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Friedel-Crafts alkylation | AlCl₃, 80°C, 12 h | 60–70% | Competing isomer formation |
| Radical chlorination | Cl₂, UV light, 40°C | 50–55% | Over-chlorination control |
Reference: Multi-step synthesis frameworks for structurally analogous compounds .
Q. Which spectroscopic and chromatographic methods are recommended for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, ethyl and chloro groups exhibit distinct splitting patterns in aromatic regions .
- Mass Spectrometry (GC-MS) : High-resolution MS to verify molecular ion peaks (e.g., m/z 226.08 for C₁₃H₁₇Cl) and fragmentation patterns.
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98% threshold).
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal analysis is ideal, as demonstrated for ethyl-substituted benzyl derivatives .
Reference: Structural validation protocols for aromatic chlorinated compounds .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the steric and electronic effects of substituents on the benzene ring in this compound?
Methodological Answer:
- Computational Modeling : Use Density Functional Theory (DFT) to calculate substituent effects on electron density and steric hindrance. Compare with experimental data (e.g., reaction kinetics or spectroscopic shifts).
- Comparative Synthesis : Synthesize analogs with varying substituents (e.g., replacing ethyl with methyl) and analyze reactivity differences in nucleophilic substitution or oxidation reactions.
- Kinetic Studies : Measure reaction rates under controlled conditions to quantify steric/electronic contributions.
Reference: Theoretical frameworks for aligning experimental design with computational models .
Q. What strategies are effective in resolving discrepancies between experimental data (e.g., NMR shifts) and computational predictions for this compound?
Methodological Answer:
- Cross-Validation : Use complementary techniques (e.g., IR spectroscopy for functional groups, X-ray for crystal structure) to confirm ambiguous NMR assignments.
- Parameter Adjustment : Refine computational models (e.g., solvent effects in DFT simulations) to better match experimental conditions.
- Error Analysis : Quantify systematic errors in instrumentation (e.g., magnetic field drift in NMR) and model limitations (e.g., basis set selection in DFT).
Reference: Methodological approaches to reconciling empirical and theoretical data .
Q. What methodologies are recommended for assessing the environmental persistence and degradation products of this compound in ecological studies?
Methodological Answer:
- Hydrolysis Studies : Expose the compound to aqueous solutions at varying pH (4–9) and temperatures (25–50°C), analyzing degradation via HPLC/MS.
- Photolysis Experiments : UV irradiation (λ = 300–400 nm) to simulate sunlight-driven degradation, identifying intermediates via time-resolved MS.
- Microbial Degradation : Incubate with soil microbiota and track metabolite formation (e.g., dechlorinated products) using isotopic labeling (¹³C).
| Degradation Pathway | Conditions | Key Metabolites |
|---|---|---|
| Hydrolysis | pH 7, 40°C, 7 days | 4-Ethylbenzyl alcohol |
| Photolysis | UV-B, 72 h | Chlorinated quinones |
Reference: Environmental safety assessment protocols for halogenated aromatics .
Key Considerations for Researchers
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
